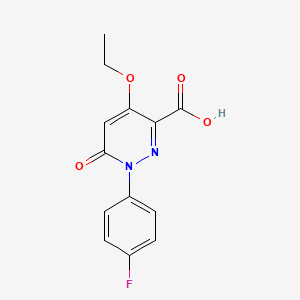![molecular formula C15H20N4O3 B2397753 7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899948-04-0](/img/structure/B2397753.png)
7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione, also known as MRS 2693, is a selective P2Y1 receptor antagonist. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP, a nucleotide that is released from platelets and endothelial cells. The P2Y1 receptor plays a crucial role in platelet aggregation, thrombosis, and hemostasis. Therefore, MRS 2693 has been studied extensively for its potential therapeutic applications in cardiovascular diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Bioactive Compounds
Research has focused on the synthesis and characterization of novel bioactive compounds bearing structural moieties similar to "7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione". For instance, the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs has been explored for their antitumor activity towards a panel of cell lines, revealing the potential of such structures in medicinal chemistry and oncology (Maftei et al., 2013).
Anticancer Activity
Another study involved the click chemistry-assisted synthesis of novel aminonaphthoquinone-1,2,3-triazole hybrids, assessed for their anticancer activity against cancer cell lines. These compounds showed promising cytotoxic activity, highlighting the research potential of structurally complex molecules in developing new cancer therapies (Gholampour et al., 2019).
Antifungal and Antibacterial Properties
Compounds with similar structural features have been synthesized and evaluated for their antifungal and antibacterial properties. This area of research emphasizes the importance of such compounds in addressing resistant microbial strains and developing new antimicrobial agents.
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and density functional theory (DFT) analyses, have been conducted on compounds with related structures to understand their interaction mechanisms with biological targets. These studies provide insights into the potential therapeutic applications of these compounds and guide the design of more effective drugs (Joshi et al., 2015).
Propiedades
IUPAC Name |
7-tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-6-7-18-12(20)10-11(17(5)14(18)21)16-13-19(10)8-9(22-13)15(2,3)4/h8H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIHXXXHVLMECU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

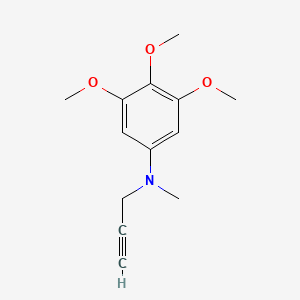
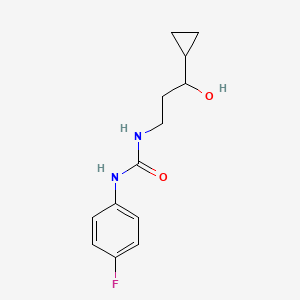
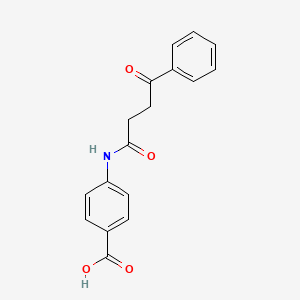
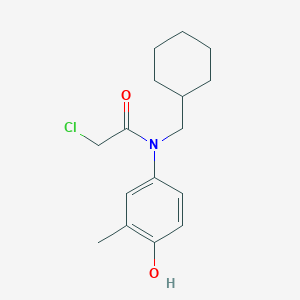
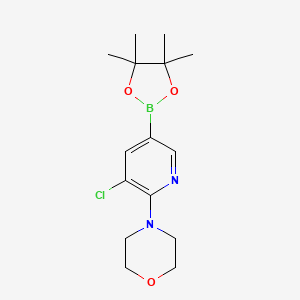
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2397678.png)
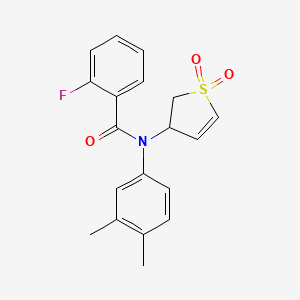
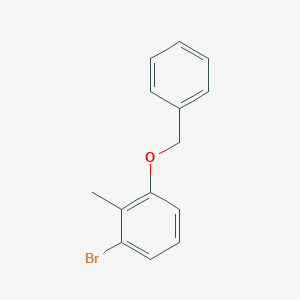
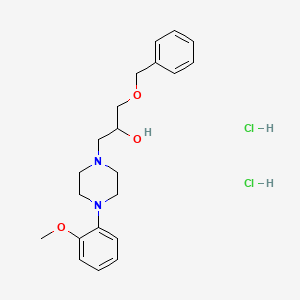
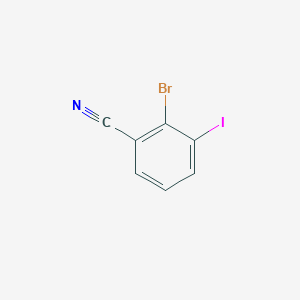
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2397685.png)
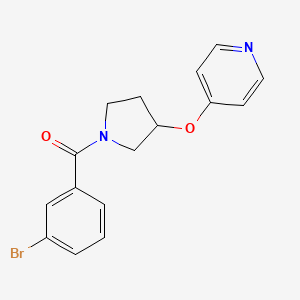
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2397687.png)
